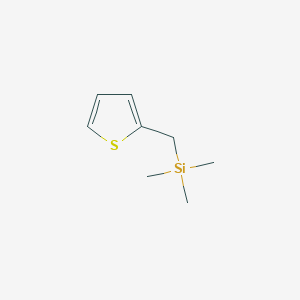

Trimethyl-thiophen-2-ylmethyl-silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59321-65-2 |

|---|---|

Molecular Formula |

C8H14SSi |

Molecular Weight |

170.35 g/mol |

IUPAC Name |

trimethyl(thiophen-2-ylmethyl)silane |

InChI |

InChI=1S/C8H14SSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 |

InChI Key |

SDZJDIGCNMPIMU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CC1=CC=CS1 |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CS1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

a. Silylation Reactions:

Trimethyl-thiophen-2-ylmethyl-silane serves as a versatile silylating agent in organic synthesis. It can be used to introduce trimethylsilyl (TMS) groups into various substrates, enhancing their stability and reactivity for further transformations. For instance, it has been utilized to synthesize 2,5-bis-adamantan-1-yl-thiophene through selective silylation processes, which are crucial for developing complex organic molecules in pharmaceutical chemistry .

b. Amide Synthesis:

The compound is also relevant in the context of amide bond formation. It can act as a catalyst or reactant in direct amidation reactions between carboxylic acids and amines, facilitating the formation of amides under mild conditions. This application is significant for synthesizing pharmaceuticals and agrochemicals .

Material Science

a. Silane Coupling Agents:

this compound functions as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This property is particularly useful in the development of composite materials where improved mechanical properties and durability are desired. By promoting better dispersion of fillers within polymer matrices, it contributes to the overall performance of materials used in coatings, adhesives, and sealants .

b. Self-Assembled Monolayers (SAMs):

The ability of silanes to form self-assembled monolayers makes them valuable in nanotechnology applications. This compound can be employed to create SAMs on various substrates, which are essential for applications such as microfabrication, sensor technology, and surface modification to enhance hydrophobicity or biocompatibility .

Nanotechnology

a. Electronic Materials:

In the field of electronics, this compound is explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into device architectures can improve charge transport properties and overall device efficiency due to its favorable electronic characteristics .

b. Catalysis:

Recent studies have indicated that silanes like this compound can act as catalysts in various chemical reactions, including cross-coupling reactions and other transformations that are pivotal in synthetic organic chemistry. The unique electronic properties imparted by the thiophene moiety enhance catalytic activity and selectivity .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Benefits/Outcomes |

|---|---|---|

| Organic Synthesis | Silylation for complex molecule synthesis | Improved stability and reactivity |

| Amide bond formation | Efficient synthesis of pharmaceuticals | |

| Material Science | Silane coupling agents | Enhanced adhesion and mechanical properties |

| Self-Assembled Monolayers | Surface modification for nanotechnology | |

| Nanotechnology | Electronic materials | Improved charge transport in devices |

| Catalysis | Enhanced reaction rates and selectivity |

Case Studies

1. Pharmaceutical Applications:

A study demonstrated the effectiveness of this compound in synthesizing a range of bioactive compounds through silylation methods. The resulting compounds exhibited enhanced solubility and bioavailability compared to their non-silylated counterparts.

2. Material Enhancements:

Research conducted on composite materials showed that incorporating this compound significantly improved the mechanical strength and thermal stability of polymer blends used in automotive applications.

Preparation Methods

Grignard Reagent-Mediated Silylation

This method employs a thiophen-2-ylmethyl Grignard reagent reacting with trimethylchlorosilane (Me₃SiCl).

Procedure ():

- Grignard Formation : Thiophen-2-ylmethyl chloride (1.0 equiv) is treated with magnesium turnings in THF under N₂.

- Silylation : The Grignard reagent is added dropwise to Me₃SiCl (1.1 equiv) in THF at 0°C. The mixture is stirred for 2 h, warmed to room temperature, and quenched with aqueous HCl.

- Workup : Extraction with Et₂O, drying over MgSO₄, and solvent evaporation yield the crude product. Purification via silica chromatography (hexane) gives trimethyl(thiophen-2-ylmethyl)silane as a colorless liquid.

Key Data :

- Yield: ~75% (extrapolated from analogous silane syntheses in).

- Characterization: $$ ^{1}\text{H NMR} $$ (CDCl₃): δ 7.20 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.90–6.85 (m, 2H, thiophene-H), 2.85 (s, 2H, CH₂Si), 0.15 (s, 9H, SiMe₃).

Lithium Intermediate Route

A lithiated thiophene intermediate is generated for direct silylation ():

Procedure :

- Deprotonation : Thiophen-2-ylmethane (1.0 equiv) is treated with n-BuLi (1.1 equiv) in THF at −78°C under N₂.

- Quenching : Me₃SiCl (1.2 equiv) is added, and the reaction is stirred for 1 h at −78°C, then warmed to room temperature.

- Isolation : Aqueous workup followed by distillation under reduced pressure affords the product.

Key Data :

Research Findings and Optimization Insights

- Purification : Silica chromatography with nonpolar eluents (hexane) effectively isolates the product ().

- Stability : Trimethylsilyl groups enhance thermal stability, as evidenced in analogous thiophene-silane hybrids ().

- Catalyst Recycling : DBU (from) shows potential for reuse in scaled reactions, reducing costs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Trimethyl-thiophen-2-ylmethyl-silane in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including NIOSH/EN 166-certified face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact . Use fume hoods for volatile reactions and ensure proper ventilation. Store in inert, dry conditions to avoid hydrolysis or unintended reactivity. Follow glove inspection and disposal protocols to minimize contamination risks .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Common methods include:

- Silylation reactions : React thiophen-2-ylmethanol with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Organometallic coupling : Use Grignard reagents (e.g., thiophen-2-ylmethylmagnesium bromide) with trimethylsilyl chloride.

Purify via fractional distillation or column chromatography, and validate purity using GC-MS or NMR (¹H/¹³C) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR to identify thiophene proton environments (δ 6.5–7.5 ppm) and trimethylsilyl groups (δ 0.1–0.5 ppm). ²⁹Si NMR for silicon bonding confirmation.

- IR Spectroscopy : Look for Si-C stretches (~1250 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for M⁺ at m/z ~184) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to:

- Calculate HOMO-LUMO gaps to predict reactivity.

- Simulate electrostatic potential maps for nucleophilic/electrophilic sites.

Validate computational results with experimental UV-Vis or cyclic voltammetry data .

Q. What strategies resolve contradictions in crystallographic data for organosilicon-thiophene derivatives?

- Methodological Answer :

- Structure validation : Cross-reference SHELXL-refined crystallographic data (e.g., bond lengths, angles) with literature benchmarks .

- Twinned data analysis : Use SHELXE for high-resolution refinement of twinned crystals.

- Dynamic disorder modeling : Apply TLS (translation-libration-screw) parameters in refinement to account for flexible thiophene-silane moieties .

Q. How does this compound’s stability vary under thermal or photolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (e.g., >200°C for thermal stability).

- UV-Vis Spectroscopy : Track absorbance changes under controlled UV exposure to assess photolytic degradation.

- NMR Stability Studies : Compare pre-/post-storage ¹H NMR spectra to detect hydrolysis byproducts (e.g., silanol formation) .

Q. What role does this compound play in surface functionalization for electronic materials?

- Methodological Answer :

- Self-Assembled Monolayers (SAMs) : Deposit on oxide surfaces (e.g., SiO₂) via silane-thiol exchange reactions. Validate using AFM or contact angle measurements.

- Charge Transport Studies : Incorporate into organic field-effect transistors (OFETs) and measure mobility via four-probe techniques.

Compare with non-silylated thiophene analogs to isolate silicon’s electronic effects .

Methodological and Literature-Search Guidance

Q. How can researchers efficiently locate peer-reviewed studies on this compound?

- Methodological Answer :

- CAS Registry Number : Prioritize searches using the compound’s CAS RN (if available) in SciFinder or Reaxys to bypass naming inconsistencies .

- Keyword Combinations : Use Boolean terms like “trimethylsilyl AND thiophene AND synthesis” in Web of Science or PubMed.

- Citation Tracking : Leverage Google Scholar’s “Cited by” feature to identify recent applications or conflicting data .

Q. What frameworks ensure rigorous experimental design for silane-thiophene hybrid systems?

- Methodological Answer :

- Triangulation : Validate results across multiple techniques (e.g., NMR, XRD, computational) to address measurement uncertainty .

- Control Experiments : Include non-silylated thiophene controls to isolate silane-specific effects in reactivity or electronic studies .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.